Home > Products > Screening Compounds P138848 > N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide
N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide -

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Catalog Number: EVT-5505910
CAS Number:
Molecular Formula: C14H20BrN3O
Molecular Weight: 326.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(4-Acetyl-1-Piperazinyl)Phenyl]-2-(3-Methylphenoxy)Acetamide (NAPMA)

    Compound Description: NAPMA is a compound that has been shown to inhibit osteoclast differentiation and protect against ovariectomy-induced osteoporosis. It achieves this by downregulating the expression of osteoclast-specific markers, reducing bone resorption, and attenuating actin ring formation [].

N‐[2‐(4‐Benzoyl‐1‐Piperazinyl)Phenyl]‐2‐(4‐Chlorophenoxy) Acetamide (PPOAC-Bz)

    Compound Description: PPOAC-Bz is a compound identified as a potent inhibitor of osteoclastogenesis, significantly impacting the formation and activity of osteoclasts, leading to the suppression of bone resorption both in vitro and in vivo [].

    Relevance: PPOAC-Bz shares a core structure with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, notably the presence of acetamide, piperazine, and phenoxy groups. They differ in the substituents on the piperazine nitrogen (benzoyl versus ethyl) and the phenoxy group (4-chlorophenoxy versus 4-bromophenyl) [].

N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl)

    Compound Description: PPOA-N-Ac-2-Cl effectively inhibits osteoclast differentiation by significantly reducing the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner [].

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

    Compound Description: DU 125530 is a selective, silent 5-HT(1A) antagonist currently under clinical development. It has shown potential applications in the treatment of anxiety and mood disorders [].

    Relevance: DU 125530 exhibits structural resemblance to N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide due to the shared piperazine moiety in their structures. This common feature highlights their potential for interacting with similar biological targets, albeit with potentially different affinities and pharmacological effects [].

N‐Phenyl‐2‐{[5‐(Naphthalen‐1‐Ylmethyl)‐4‐Ethyl‐4H‐1,2,4‐Triazol‐3‐Yl]Thio}Acetamide (5a)

    Compound Description: Compound 5a represents a novel class of 1,2,4-triazole derivatives investigated for their α-glucosidase inhibitory activity, showing potential for managing blood sugar levels [].

    Relevance: While structurally distinct from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, compound 5a shares a common interest in exploring acetamide derivatives for potential therapeutic applications []. The presence of an ethyl substituent linked to a nitrogen within a heterocyclic ring system in both compounds further emphasizes this connection and suggests a possible avenue for exploring structure-activity relationships within this chemical space [].

7-[2-[4-(2-Chlorobenzene)Piperazinyl]Ethyl]-1,3-Dimethylxanthine (KMUP-1)

    Compound Description: KMUP-1 is a xanthine-based compound that has shown anti-proinflammatory properties in rat tracheal smooth muscle cells (TSMCs) []. It inhibits tumor necrosis factor-α (TNF-α)-induced increases of inducible nitric-oxide synthase (iNOS) expression and NO levels.

    Relevance: KMUP-1 shares a structural similarity with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide in the form of the piperazine ring. Although their core structures differ, the presence of a similar substituted piperazine moiety suggests that these compounds might interact with similar biological targets, potentially influencing related pathways, although with different specificities and effects [].

7-[2-[4-(4-Nitrobenzene)piperazinyl]ethyl]-1, 3-dimethylxanthine (KMUP-3)

    Compound Description: KMUP-3 is another xanthine-based compound with anti-inflammatory effects. Like KMUP-1, it inhibits TNF-α-induced iNOS expression and NO production in rat TSMCs [].

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide Trihydrochloride (WAY-100635)

    Compound Description: WAY-100635 is a well-known selective 5-HT1A receptor antagonist. It is widely used as a tool to investigate the role of 5-HT1A receptors in various physiological processes [, ].

    Relevance: WAY-100635 shares a striking structural resemblance to N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, especially in the conserved piperazine-ethyl-amide moiety. This strong similarity suggests that both compounds might target similar biological pathways or receptors, although with potential differences in binding affinity and selectivity profiles [, ].

4-[123I]Iodo-N-[2-[4-(6-Trifluoromethyl-2-Pyridinyl)-1-Piperazinyl]Ethyl]Benzamide

    Compound Description: This compound was investigated as a potential SPECT radioligand for the 5-HT1A receptor [].

    Relevance: The inclusion of this compound is based on the structural similarity of the piperazine moiety it shares with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. This shared structural motif often indicates potential for interaction with similar biological targets, albeit with potentially different affinities and pharmacological effects [].

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

    Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor, demonstrating excellent FLAP binding potency and potent inhibition of LTB4 synthesis in human whole blood [].

    Relevance: Although structurally distinct from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, the shared acetamide group in both compounds reflects a common structural motif in medicinal chemistry. This shared feature underscores the interest in acetamide derivatives for diverse pharmacological activities, indicating their versatility as potential drug scaffolds [].

Ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate

    Compound Description: This compound is a pyrrole derivative featuring a 4-bromophenyl substituted acetamide moiety [].

    Relevance: The inclusion of this compound stems from the presence of the 4-bromophenyl substituted acetamide group, a key structural feature also found in N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. This shared motif highlights a common structural element in medicinal chemistry, indicating potential for similar binding interactions or pharmacological activity [].

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

    Compound Description: GSK588045 is a potent and selective 5-HT(1A/B/D) receptor antagonist that was investigated as a potential antidepressant/anxiolytic drug candidate [].

N-(4-Bromophenyl)-2-(naphthalen-1-yl)acetamide

    Compound Description: This compound is a simple acetamide derivative with a 4-bromophenyl group [].

    Relevance: This compound is particularly interesting because it shares the N-(4-bromophenyl)acetamide moiety with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. This structural similarity suggests that both compounds could exhibit comparable physicochemical properties and potentially share similar synthetic routes [].

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) Cyclohexanecarboxamide (Rec 15/3079)

    Compound Description: Rec 15/3079 is a selective 5-HT1A receptor antagonist that has shown favorable effects on bladder function in animal models [, ].

    Relevance: Rec 15/3079 is structurally similar to N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide because of the shared piperazine-ethyl-amide core structure. Despite the different terminal substituents, the presence of this common pharmacophore suggests these compounds might exhibit overlapping biological activity profiles, potentially interacting with similar targets, although with varying affinities and pharmacological outcomes [, ].

N-{2-[4-(2-Pyrimidinyl)-1-Piperazinyl]Ethyl} Adamantane-1-Carboxamide (Adatanserin)

    Compound Description: Adatanserin is a piperazine derivative with a pyrimidine ring, known for its potential therapeutic applications [].

    Relevance: Adatanserin and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide share a common structural feature - the piperazinyl-ethyl-amide moiety. Despite differing terminal groups, this similarity in the core structure might lead to shared physicochemical characteristics and suggests a possibility for interacting with related biological targets [], although their binding affinities and selectivity profiles may differ.

2-[4-(2-Furoyl)-1-Piperazinyl]-N-Aryl/Aralkyl Acetamides

    Compound Description: This series of compounds, featuring a furoyl piperazine acetamide core, has demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride (K-604)

    Compound Description: K-604 is a potent and water-soluble acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitor. It exhibits high selectivity for ACAT-1 over ACAT-2 and has demonstrated good oral absorption in preclinical studies [].

    Relevance: K-604 and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide share a common structural element, the piperazinyl-ethyl-acetamide moiety. This similarity in the core structure, despite the distinct flanking groups, suggests that both compounds might target similar biological pathways or interact with related protein binding sites [], albeit with potentially different affinities and pharmacological effects.

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: SR147778 is a potent and selective CB1 cannabinoid receptor antagonist with potential therapeutic applications in obesity, addiction, and other disorders [].

    Relevance: SR147778 shares the 4-bromophenyl substituent with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, suggesting similarities in their physicochemical properties. Although their core structures differ significantly, this common substituent might contribute to comparable pharmacokinetic behavior and distribution within biological systems [].

N-(4-Bromophenyl)-2-[(1-cyclohexylmethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide

    Compound Description: This compound was synthesized as a potential reverse transcriptase (RT) inhibitor of the human immunodeficiency virus type 1 (HIV-1) [].

N-{1-[3-(2-Ethoxy-5-(4-ethyl-piperazinyl)sulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide

    Compound Description: This compound serves as a key intermediate in the preparation of vardenafil, a drug used for the treatment of erectile dysfunction [].

    Compound Description: These four compounds are copper(II) complexes with 1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid (Norfloxacin) and various polypyridyl ligands [].

2-(2-Aminothiazol-4-yl)-N-[4-(2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl)phenyl]acetamide (Mirabegron)

    Compound Description: Mirabegron is a medication used to treat overactive bladder []. It acts as a β3-adrenergic receptor agonist.

    Relevance: Although Mirabegron has a different core structure compared to N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, it is included due to the shared acetamide moiety and the presence of a substituted phenylethylamine group. These structural similarities suggest a potential for similar pharmacokinetic properties and highlight the versatility of these chemical moieties in medicinal chemistry [].

Acyl Derivatives of 5-(2-(4-(1,2 Benzisothiazol-3-yl)-1-Piperazinyl)Ethyl)-6-Chloro-1,3-Dihydro-2H-Indol-2-One

    Compound Description: This series of compounds was investigated for their neuroleptic activity [].

    Relevance: The rationale for including these compounds is the shared piperazine ring system found in both them and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. The presence of this common motif might indicate a potential for interaction with similar biological targets, although their overall structures and pharmacological profiles could be vastly different [].

(Z)-N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds

    Compound Description: These compounds are a series of 5-arylidene-2-thioxothiazolidinone derivatives that have shown mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells [].

    Relevance: Although structurally distinct from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, these compounds share a common interest in exploring acetamide derivatives for their potential biological activities. This shared focus highlights the versatility of the acetamide moiety in medicinal chemistry and its potential for contributing to diverse pharmacological profiles [].

4’-(4-Bromophenyl)-2,2’:6’,2”-Terpyridine

    Compound Description: This compound is a terpyridine derivative with a 4-bromophenyl group. Terpyridines are known for their ability to form complexes with various metal ions [].

    Relevance: The shared 4-bromophenyl substituent between this compound and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide suggests potential for similar physicochemical properties and synthetic strategies []. Although their core structures and applications differ significantly, this common substituent highlights the importance of this chemical group in various chemical contexts.

2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide

    Compound Description: This is a simple acetamide derivative containing both a 4-bromophenyl and a 3,4-difluorophenyl group [].

    Relevance: This compound is highly relevant because it shares the entire N-(4-bromophenyl)acetamide moiety with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. This strong structural similarity suggests very similar physicochemical properties, potential for shared synthetic routes, and possibly even overlapping biological activity profiles [], although this would need to be confirmed experimentally.

N-{2-[4-(Aminosulfonyl)Phenyl]Ethyl}-2-(2-Thienyl)Acetamide (NAPETA)

    Compound Description: NAPETA is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has shown potent activity against HIV-1 []. It inhibits the DNA polymerase activity of RT by interfering with the formation of the RT.DNA complex.

    Relevance: Although their core structures differ, NAPETA and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide both feature a phenylethyl acetamide moiety. This structural similarity suggests potential for similar pharmacokinetic properties and interactions with biological targets, although their specific mechanisms of action and pharmacological profiles may differ [].

1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

    Compound Description: OPC-14523 (OPC) is a potential antidepressant that acts as a combined σ and 5-HT1A receptor ligand [].

    Relevance: OPC-14523 and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide both feature a piperazinyl moiety within their structure. Despite the differences in their core structures and other substituents, this shared structural feature might lead to some commonalities in their pharmacological profiles [].

    Compound Description: These are metal complexes of enoxacin, a fluoroquinolone antibacterial drug [, , ]. The metal ions are coordinated by the carboxylate and carbonyl groups of enoxacin.

    Relevance: While these compounds differ significantly in structure and properties from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, they demonstrate the diverse applications of similar molecular building blocks in medicinal chemistry. The enoxacin ligand in these complexes contains a piperazine ring, highlighting the importance of this structural motif in various chemical contexts [, , ].

2-(4-Benzyloxyphenyl)-N-[1-(2-Pyrrolidin-1-Ylethyl)-1H-Indazol-6-Yl]Acetamide

    Compound Description: This compound is an orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist investigated for the treatment of obesity [].

    Relevance: While structurally distinct from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, this compound also features an acetamide moiety connected to an aromatic ring system. This shared structural element, despite the differences in the core structures and substituents, underscores the significance of this moiety in designing molecules for biological activity [].

2-[6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-[11C]methyl-acetamide ([11C]CLINME)

    Compound Description: [11C]CLINME is a radiolabeled compound designed for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) [].

    Relevance: [11C]CLINME shares the acetamide functional group with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. Despite the significant differences in their core structures, the presence of this shared moiety highlights the importance of this functional group in various chemical contexts [], although their biological activities and applications are likely to be distinct.

N'-{4-[2-(1H-Benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide

    Compound Description: This compound and its derivatives have been synthesized and studied for their anti-inflammatory activity. They are benzimidazole derivatives with an acetohydrazide group [].

    Relevance: Although the core structure differs significantly from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, the presence of the acetamide group in both compounds highlights its use as a building block in medicinal chemistry []. The presence of a substituted phenyl ring directly attached to the acetamide nitrogen in both compounds further strengthens this connection.

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487)

    Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist that exhibits dose- and time-dependent pharmacokinetics in humans [].

    Relevance: AMG 487 shares the acetamide functional group with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. Despite significant differences in their core structures and substituents, this shared functional group suggests that both compounds might exhibit certain similarities in their pharmacokinetic properties [], such as metabolism and excretion, although their pharmacological profiles and biological targets are distinct.

    Compound Description: These compounds are a series of isatin derivatives that have shown promising anticancer activities against various human cancer cell lines, including gastric carcinoma cells (MGC-803), breast adenocarcinoma cells (MCF-7), nasopharyngeal carcinoma cells (CNE2), and oral carcinoma cells (KB) [].

    Relevance: Although structurally distinct from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, these compounds represent a class of heterocyclic compounds with potential medicinal applications, demonstrating the diversity of chemical structures that can exhibit biological activities [].

(2R,3R)-Ethyl 1-Benzhydryl-3-(4-Bromophenyl)Aziridine-2-Carboxylate

    Compound Description: This compound is a chiral aziridine derivative synthesized via catalytic asymmetric aziridination. Aziridines are useful intermediates in organic synthesis and can exhibit diverse biological activities [].

    Relevance: The relevance of this compound to N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide lies in the presence of the 4-bromophenyl substituent. This shared structural feature suggests potential similarities in their physicochemical properties and indicates a possible common starting material or synthetic intermediate [].

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

    Compound Description: This compound is a 1,2,3-triazole derivative that incorporates a quinoline ring system and a 4-bromophenyl substituted acetamide moiety [].

    Relevance: The compound's significance stems from the presence of the 4-bromophenyl substituted acetamide group, a crucial structural element found in both this compound and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. This shared motif suggests potential for similar binding interactions with biological targets or analogous pharmacological properties. Furthermore, the presence of a triazole ring in this compound highlights a common heterocyclic motif in medicinal chemistry [].

4-Amino-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-7-(4-fluorophenyl)pyrazole[5,1-c][1,2,4]triazine-3-carboxamide (5c, TFC)

    Compound Description: TFC is a novel pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide derivative demonstrating promising antimicrobial and antitumor activities [].

    Relevance: While structurally different from N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, compound 5c highlights the exploration of diverse heterocyclic scaffolds for potential therapeutic applications. Although their structures differ, both compounds emphasize the significance of exploring novel chemical entities for their potential medicinal value [].

2-(4-Bromophenyl)-N-(2,6-dimethylphenyl)acetamide

    Compound Description: This compound is an acetamide derivative featuring a 4-bromophenyl and a 2,6-dimethylphenyl group [].

    Relevance: This compound shares the N-(4-bromophenyl)acetamide moiety with N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide. This shared structure suggests the possibility of similar synthetic routes and potentially comparable physicochemical properties [].

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate Monohydrate

    Compound Description: This compound is a benzimidazole derivative containing a 4-bromophenyl group and an imidazole ring [].

    Relevance: The presence of the 4-bromophenyl substituent in both this compound and N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide suggests potential similarities in their physicochemical properties. Although their core structures differ significantly, this shared substituent might influence their pharmacokinetic behavior and distribution in biological systems [].

4-((1E)-1-{(2Z)-2-[4-(4-Bromophenyl)-3-phenyl-2,3-dihydro-1,3-thiazol-2-ylidene]hydrazin-1-ylidene}ethyl)phenol Hemihydrate

    Compound Description: This compound is a thiazole derivative with a 4-bromophenyl group and a phenol ring [].

2,2-Dichloro-N-{[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}acetamide

    Compound Description: This compound is a dichloroacetamide derivative featuring a fluoromethyl and a methylsulfonyl group [].

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate

    Compound Description: This compound is a cyclohexa-1,3-diene derivative with a 4-bromophenyl and a 4-fluorophenyl group [].

    Compound Description: These are a series of dihydrobenzothiazole-piperazine conjugates synthesized and evaluated for their antimicrobial potential. Some compounds showed potent activity against Gram-positive and Gram-negative bacteria, as well as against fungal strains [].

    Relevance: These compounds bear structural resemblance to N-(4-bromophenyl)-2-(4-ethyl-1-piperazinyl)acetamide, particularly due to the shared presence of the piperazinyl-acetamide core structure. Despite differences in their aromatic systems and substituents, this common motif suggests they might interact with related biological targets or share similar modes of action [].

Properties

Product Name

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

IUPAC Name

N-(4-bromophenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Molecular Formula

C14H20BrN3O

Molecular Weight

326.23 g/mol

InChI

InChI=1S/C14H20BrN3O/c1-2-17-7-9-18(10-8-17)11-14(19)16-13-5-3-12(15)4-6-13/h3-6H,2,7-11H2,1H3,(H,16,19)

InChI Key

HZXQYEUZPATXGL-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br

Canonical SMILES

CCN1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.